3-Butenoic acid, 2-amino-3-chloro-, (+-)-
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Overview
Description
3-Butenoic acid, 2-amino-3-chloro-, (+-)- is an organic compound with the molecular formula C4H6ClNO2 It is a derivative of butenoic acid, featuring an amino group at the second carbon and a chlorine atom at the third carbon of the butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-chlorobut-3-enoic acid can be achieved through several methods. One common approach involves the chlorination of 2-amino-3-butenoic acid. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of 2-amino-3-chlorobut-3-enoic acid may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Butenoic acid, 2-amino-3-chloro-, (+-)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives, such as 2-amino-3-oxobut-3-enoic acid.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives like 2-amino-3-chlorobutanoic acid.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often require basic conditions and nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products:
- Substitution reactions yield various amino acid derivatives.
- Oxidation reactions produce oxo derivatives.
- Reduction reactions result in saturated amino acids.
Scientific Research Applications
3-Butenoic acid, 2-amino-3-chloro-, (+-)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in enzyme inhibition studies and as a probe for investigating metabolic pathways.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-chlorobut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and chloro groups allows it to form hydrogen bonds and electrostatic interactions with active sites, thereby modulating the activity of the target molecules. These interactions can lead to inhibition or activation of enzymatic processes, affecting various biochemical pathways .
Comparison with Similar Compounds
2-Amino-3-chlorobutanoic acid: A saturated analogue with similar functional groups but lacking the double bond.
2-Amino-3-bromobut-3-enoic acid: A brominated analogue with potentially different reactivity due to the presence of bromine instead of chlorine.
2-Amino-3-hydroxybut-3-enoic acid: A hydroxylated analogue with different chemical properties and reactivity.
Uniqueness: 3-Butenoic acid, 2-amino-3-chloro-, (+-)- is unique due to the presence of both an amino group and a chlorine atom on an unsaturated butenoic acid backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research .
Properties
CAS No. |
114115-56-9 |
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Molecular Formula |
C4H6ClNO2 |
Molecular Weight |
135.55 g/mol |
IUPAC Name |
2-amino-3-chlorobut-3-enoic acid |
InChI |
InChI=1S/C4H6ClNO2/c1-2(5)3(6)4(7)8/h3H,1,6H2,(H,7,8) |
InChI Key |
WUOSUHNXMPQYPM-UHFFFAOYSA-N |
SMILES |
C=C(C(C(=O)O)N)Cl |
Canonical SMILES |
C=C(C(C(=O)O)N)Cl |
Synonyms |
2-amino-3-chloro-3-butenoic acid 3-chlorovinylglycine chlorovinylglycine chlorovinylglycine, (R)-isomer chlorovinylglycine, (S)-isomer ClVGly |
Origin of Product |
United States |
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